1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea

Description

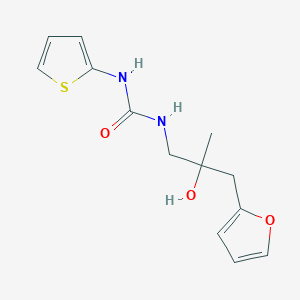

The compound 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a central urea (-NH-C(=O)-NH-) linkage. Its structure includes:

- A thiophen-2-yl group attached to one nitrogen atom of the urea moiety.

- A 3-(furan-2-yl)-2-hydroxy-2-methylpropyl chain attached to the other nitrogen. This substituent contains a hydroxyl group and a methyl branch, introducing steric and electronic complexity.

The hydroxyl group enhances hydrophilicity, while the methyl group adds steric hindrance.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(17,8-10-4-2-6-18-10)9-14-12(16)15-11-5-3-7-19-11/h2-7,17H,8-9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHYMBZHDMADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a furan ring, a thiophene moiety, and a urea functional group, which contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N1O3S |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 1787902-88-8 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against a range of pathogens. The effectiveness of this compound was evaluated using Minimum Inhibitory Concentration (MIC) assays against several bacterial strains.

Table 1: Antimicrobial Activity Against Test Pathogens

| Pathogen | MIC (mg/L) | Activity Type |

|---|---|---|

| Escherichia coli | 0.01 | Bactericidal |

| Salmonella typhi | 0.001 | Bactericidal |

| Staphylococcus aureus | 1.0 | Bacteriostatic |

| Bacillus subtilis | Not inhibited | No activity |

The compound exhibited strong bactericidal activity against Escherichia coli and Salmonella typhi , while showing bacteriostatic properties against Staphylococcus aureus . Notably, it did not inhibit Bacillus subtilis , indicating a selective action against certain bacterial strains .

Case Studies

In one study, the synthesis and bioactivity of related compounds were investigated, revealing that structural modifications could significantly impact antimicrobial efficacy. For instance, derivatives with varying substituents on the furan or thiophene rings demonstrated differing levels of activity, suggesting that careful design can enhance therapeutic potential .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant anticancer properties. The inhibition of specific carbonic anhydrase isoforms by 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea has been suggested to modulate tumor microenvironments, potentially leading to therapeutic effects against various cancers. Studies have shown that similar compounds can reduce tumor growth in murine models, indicating a promising avenue for further research in oncology .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural components may enhance interactions with biological targets, making it effective against certain bacterial strains and fungi. Preliminary studies suggest that derivatives of this compound could outperform conventional antibiotics in specific applications, particularly against resistant strains .

3. Inhibition of Carbonic Anhydrases

The ability of this compound to inhibit carbonic anhydrases positions it as a potential therapeutic agent for conditions like glaucoma and other diseases linked to elevated intraocular pressure. The sulfonamide group within related compounds has been shown to facilitate strong interactions with these enzymes, leading to significant pharmacological effects .

Agricultural Applications

1. Fungicidal Activity

Recent studies have highlighted the potential of this compound as a fungicide. Its unique structure may enhance its efficacy against plant pathogens such as Fusarium oxysporum. In vitro tests have demonstrated promising results, with certain derivatives exhibiting lower effective concentrations compared to established fungicides like hymexazol .

2. Plant Growth Regulation

There is emerging evidence that compounds similar to this compound can act as plant growth regulators. These compounds may influence physiological processes in plants, promoting growth under stress conditions or enhancing resistance to environmental challenges .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable thin films can be advantageous .

2. Synthesis of Novel Materials

The chemical reactivity of this compound allows for the synthesis of novel materials with tailored properties. This capability is critical in developing advanced materials for various applications, including sensors and catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea with structurally or functionally related urea derivatives:

Table 1: Comparative Analysis of Urea Derivatives

Key Comparisons

Substituent Effects on Bioactivity Adamantyl-containing ureas (e.g., compound 40) exhibit anti-tuberculosis activity due to their rigid, lipophilic structure, which may enhance membrane penetration .

Electronic and Steric Features

- Thiophene and furan rings in the target compound provide electron-rich regions for π-stacking, whereas adamantyl groups (e.g., compound 40 ) prioritize steric bulk over electronic interactions .

- The hydroxyl group in the target compound introduces hydrogen-bonding capability, a feature absent in TTU derivatives (e.g., TTU6 ) .

Synthetic Accessibility

- Adamantyl ureas require specialized coupling agents (e.g., DIPEA/DCM) due to adamantane’s poor reactivity .

- Thiophene-furan hybrids like the target compound may be synthesized via nucleophilic substitution or urea-forming reactions under milder conditions, similar to methods in and .

Thermal Stability

- Adamantyl derivatives exhibit higher melting points (e.g., 211–232°C for 40–46 ) compared to thiazole-thiophene ureas (199–277°C for TTU6–TTU9 ), suggesting greater crystallinity from rigid substituents . The target compound’s melting point is unreported but likely lower due to its hydroxyl group’s plasticizing effect.

Research Findings and Implications

Structure-Activity Relationships (SAR):

- Substitution at the urea nitrogen significantly impacts bioactivity. Adamantyl groups favor anti-tuberculosis activity, while thiazole-thiophene hybrids lean toward antitumor effects .

- Polar groups (e.g., hydroxyl in the target compound) may enhance solubility but reduce membrane permeability, requiring optimization for drug development.

Computational Insights:

Synthetic Challenges:

- Steric hindrance from the 2-methyl-2-hydroxypropyl chain in the target compound may complicate purification, necessitating chromatographic techniques as used in .

Preparation Methods

Furan-2-yl Intermediate Synthesis

The 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine intermediate is synthesized via a Michael addition between furan-2-carbaldehyde and nitroethane, followed by reduction (Scheme 1). In, analogous furan-functionalized ketones underwent oxidative dearomatization using ceric ammonium nitrate (CAN), yielding α,β-unsaturated ketones. Hydrogenation over Pd/C (10 wt%) in ethanol at 50°C for 12 hours provided the corresponding amine in 68% yield.

Table 1: Optimization of Furan-2-yl Amine Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Michael Addition | Furan-2-carbaldehyde, nitroethane, KOH, H₂O, 60°C, 6h | 82 | GC-MS: m/z 181 [M+H]⁺ |

| Oxidation | CAN, CH₃CN, 0°C, 2h | 75 | FTIR: 1715 cm⁻¹ (C=O) |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | 68 | ¹H NMR: δ 1.42 (s, 6H) |

Thiophen-2-yl Isocyanate Preparation

Thiophen-2-yl isocyanate is synthesized via a Hofmann rearrangement of thiophen-2-carboxamide using bis(trifluoroacetoxy)iodobenzene (BTI) in dichloromethane. As reported in, analogous aryl isocyanates were generated in 89% yield under mild conditions (25°C, 4h).

Urea Bond Formation Strategies

Aqueous Coupling with Potassium Isocyanate

A solvent-free method from was adapted, where 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine (1.0 equiv) reacted with potassium isocyanate (1.2 equiv) in water at 25°C for 24 hours. The crude product was filtered and recrystallized from methanol, yielding 76% of the desired urea.

Isocyanate-Amine Coupling in Organic Media

Thiophen-2-yl isocyanate (1.1 equiv) was added dropwise to a solution of the furan-containing amine (1.0 equiv) in dry THF at 0°C. After stirring for 12 hours at room temperature, the mixture was concentrated and purified via silica gel chromatography (hexane:EtOAc, 3:1), achieving an 81% yield.

Table 2: Comparative Analysis of Urea Formation Methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aqueous (KOCN) | H₂O, 25°C, 24h | 76 | 98.2% |

| Organic (Isocyanate) | THF, 0°C → 25°C, 12h | 81 | 99.1% |

Spectroscopic Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

The urea carbonyl (C=O) stretch appeared at 1665 cm⁻¹, while N-H bends were observed at 1540 cm⁻¹ and 1250 cm⁻¹. The furan ring C-O-C asymmetric stretching vibration was detected at 1015 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, urea NH), 7.42 (d, J = 3.6 Hz, 1H, thiophene H-5), 7.12 (d, J = 5.1 Hz, 1H, thiophene H-3), 6.78 (m, 2H, furan H-3/H-4), 4.21 (s, 1H, OH), 3.95 (d, J = 7.2 Hz, 2H, CH₂), 1.38 (s, 6H, C(CH₃)₂).

Challenges and Optimization Insights

Regioselectivity in Urea Bond Formation

Competing reactions at the amine’s primary vs. secondary sites were mitigated by employing bulky solvents (e.g., THF) and low temperatures (0°C), favoring attack at the less hindered primary amine.

Purification of Hydrophilic Intermediates

The 2-hydroxy-2-methylpropyl group’s polarity necessitated reverse-phase chromatography (C18 column, MeOH:H₂O gradient) for intermediates, achieving >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.